molecular formula C15H16N2O B12565968 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline CAS No. 143502-38-9

7-Methoxy-1,2,6-trimethyl-2H-beta-carboline

Cat. No.: B12565968
CAS No.: 143502-38-9
M. Wt: 240.30 g/mol
InChI Key: PFGYDMZRQZEPGO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline typically involves the electrocyclic cyclization of 3-nitrovinylindoles. This process can be initiated using microwave irradiation of butanolic solutions of 3-nitrovinylindoles or through the Boc protection of indolic nitrogen, which is removed during the reaction . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be particularly advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1,2,6-trimethyl-2H-beta-carboline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors, providing neuroprotective effects .

Comparison with Similar Compounds

  • 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one

Comparison: While these compounds share some structural similarities, 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is unique due to its beta-carboline core, which imparts distinct biological activities.

Properties

CAS No.

143502-38-9

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

7-methoxy-1,2,6-trimethylpyrido[3,4-b]indole

InChI

InChI=1S/C15H16N2O/c1-9-7-12-11-5-6-17(3)10(2)15(11)16-13(12)8-14(9)18-4/h5-8H,1-4H3

InChI Key

PFGYDMZRQZEPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C=CN(C(=C3N=C2C=C1OC)C)C

Origin of Product

United States

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